molecular formula C20H23N3OS2 B430759 4-(2-phenylethyl)-11-propyl-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one

4-(2-phenylethyl)-11-propyl-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one

Cat. No.: B430759
M. Wt: 385.6g/mol
InChI Key: CKFVQANXRYWODQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-phenylethyl)-7-propyl-2-sulfanyl-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound belonging to the class of thienopyrimidinones.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to its corresponding thiol or thioether.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted pyrimidines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets within the cell. It has been observed to inhibit the growth of Mycobacterium tuberculosis by interfering with essential biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of key enzymes required for bacterial survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-phenylethyl)-7-propyl-2-sulfanyl-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one stands out due to its unique combination of substituents, which confer specific biological activities and chemical reactivity. Its potential as an antitubercular agent makes it particularly noteworthy in medicinal chemistry .

Properties

Molecular Formula

C20H23N3OS2

Molecular Weight

385.6g/mol

IUPAC Name

4-(2-phenylethyl)-11-propyl-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one

InChI

InChI=1S/C20H23N3OS2/c1-2-10-22-11-9-15-16(13-22)26-18-17(15)19(24)23(20(25)21-18)12-8-14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3,(H,21,25)

InChI Key

CKFVQANXRYWODQ-UHFFFAOYSA-N

SMILES

CCCN1CCC2=C(C1)SC3=C2C(=O)N(C(=S)N3)CCC4=CC=CC=C4

Canonical SMILES

CCCN1CCC2=C(C1)SC3=C2C(=O)N(C(=S)N3)CCC4=CC=CC=C4

Origin of Product

United States

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